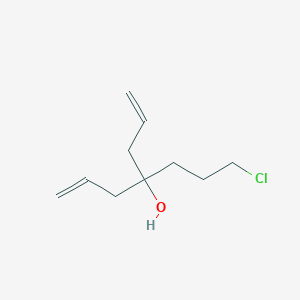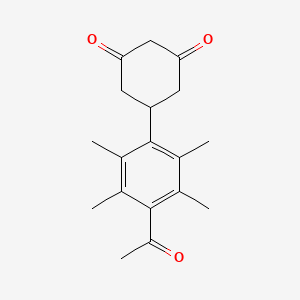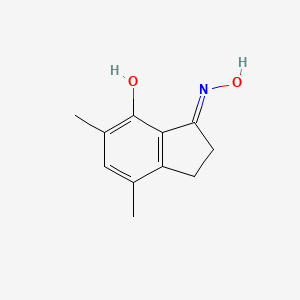
(2-Cyclopentylideneethyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopentylideneethyl)(trimethyl)silane: is an organosilicon compound with the molecular formula C₁₀H₂₀Si. It is a derivative of silane, characterized by the presence of a cyclopentylidene group attached to an ethyl chain, which is further bonded to a trimethylsilyl group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopentylideneethyl)(trimethyl)silane typically involves the reaction of cyclopentylideneethyl halides with trimethylsilyl reagents under anhydrous conditions. One common method is the reaction of cyclopentylideneethyl chloride with trimethylsilyl lithium in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyclopentylideneethyl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydrosilanes or other reducing agents to yield silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrosilanes, lithium aluminum hydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Functionalized silanes with different organic groups.
Aplicaciones Científicas De Investigación
Chemistry: (2-Cyclopentylideneethyl)(trimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the preparation of silane-based polymers and materials with unique properties .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules. It is also investigated for its role in the development of silicon-based pharmaceuticals .
Industry: Industrially, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique reactivity makes it valuable in the formulation of high-performance materials .
Mecanismo De Acción
The mechanism of action of (2-Cyclopentylideneethyl)(trimethyl)silane involves its ability to undergo electrophilic substitution reactions. The carbon-silicon bond is highly electron-releasing, stabilizing positive charges in the β position through hyperconjugation. This property allows the compound to participate in various electrophilic addition reactions, forming new carbon-carbon bonds at specific positions .
Comparación Con Compuestos Similares
Allyltrimethylsilane: Known for its use in electrophilic substitution reactions.
Vinyltrimethylsilane: Similar in reactivity but differs in the position of the silicon atom.
Triethylsilane: Used as a reducing agent in organic synthesis
Uniqueness: (2-Cyclopentylideneethyl)(trimethyl)silane is unique due to its cyclopentylidene group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific regioselectivity and stability .
Propiedades
Número CAS |
83438-58-8 |
|---|---|
Fórmula molecular |
C10H20Si |
Peso molecular |
168.35 g/mol |
Nombre IUPAC |
2-cyclopentylideneethyl(trimethyl)silane |
InChI |
InChI=1S/C10H20Si/c1-11(2,3)9-8-10-6-4-5-7-10/h8H,4-7,9H2,1-3H3 |
Clave InChI |
CUICRDSUXJOAPV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC=C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

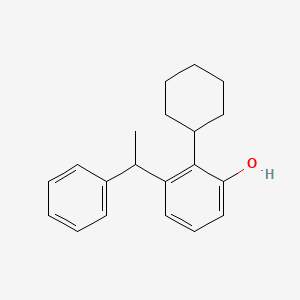
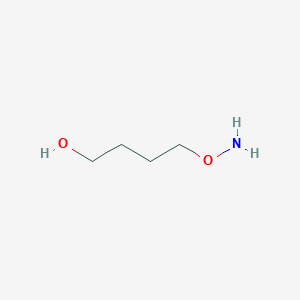
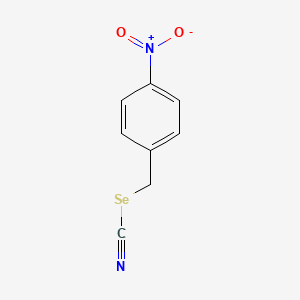


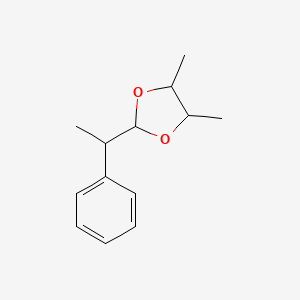

![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
